Hsd17B13-IN-74

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

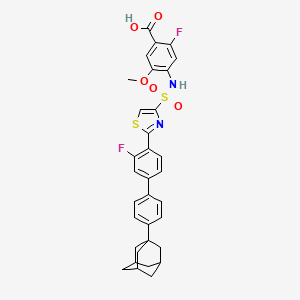

Molecular Formula |

C33H30F2N2O5S2 |

|---|---|

Molecular Weight |

636.7 g/mol |

IUPAC Name |

4-[[2-[4-[4-(1-adamantyl)phenyl]-2-fluorophenyl]-1,3-thiazol-4-yl]sulfonylamino]-2-fluoro-5-methoxybenzoic acid |

InChI |

InChI=1S/C33H30F2N2O5S2/c1-42-29-12-25(32(38)39)27(35)13-28(29)37-44(40,41)30-17-43-31(36-30)24-7-4-22(11-26(24)34)21-2-5-23(6-3-21)33-14-18-8-19(15-33)10-20(9-18)16-33/h2-7,11-13,17-20,37H,8-10,14-16H2,1H3,(H,38,39) |

InChI Key |

PKQOHKSJZLVKLP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)F)NS(=O)(=O)C2=CSC(=N2)C3=C(C=C(C=C3)C4=CC=C(C=C4)C56CC7CC(C5)CC(C7)C6)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of HSD17B13-IN-74

Disclaimer: No public domain information is available for a compound specifically named "Hsd17B13-IN-74". This guide focuses on the potent and selective Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) inhibitor, BI-3231 , which is a well-characterized chemical probe available for open science. It is presumed that this compound is either an alternative name for BI-3231 or a closely related analog, and the following information on BI-3231 is presented as the most relevant technical data available.

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated enzyme predominantly expressed in the liver, implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and its progression to nonalcoholic steatohepatitis (NASH).[1][2][3] Genetic studies have shown that loss-of-function variants in HSD17B13 are protective against chronic liver diseases, making it a compelling therapeutic target.[4][5] This document provides a detailed overview of the mechanism of action of HSD17B13 inhibition, centered on the selective inhibitor BI-3231. We will explore its biochemical activity, cellular effects, and the signaling pathways modulated by HSD17B13.

Core Mechanism of Action of HSD17B13 Inhibition

The primary mechanism of action for HSD17B13 inhibitors like BI-3231 is the direct and potent suppression of the enzymatic activity of HSD17B13. This enzyme is involved in the metabolism of various lipids, including steroids and retinoids.[4][5][6][7] Inhibition of HSD17B13 leads to a range of downstream effects that are protective in the context of liver disease.

BI-3231 acts as a potent, selective, and uncompetitive inhibitor with respect to the cofactor NAD+.[1] Its binding to HSD17B13 is dependent on the presence of NAD+.[1] The therapeutic potential of inhibiting HSD17B13 is supported by the observation that BI-3231 can reduce the lipotoxic effects of fatty acids in hepatocytes.[1][4][8] Specifically, inhibition of HSD17B13 by BI-3231 has been shown to:

Quantitative Data

The following tables summarize the key quantitative data for the HSD17B13 inhibitor BI-3231.[1][7][10][11][12][13]

Table 1: In Vitro and Cellular Potency of BI-3231

| Parameter | Species | Value | Assay Type |

| IC₅₀ | Human | 1 nM | Enzymatic Assay |

| IC₅₀ | Mouse | 13 nM | Enzymatic Assay |

| Kᵢ | Human | 0.7 ± 0.2 nM | Enzymatic Assay |

| IC₅₀ | Human | 11 ± 5 nM | Cellular Assay (HEK cells) |

Table 2: Selectivity and Target Engagement of BI-3231

| Parameter | Target | Value | Assay Type |

| Selectivity | HSD17B11 | >10,000-fold vs hHSD17B13 | Enzymatic Assay |

| Target Engagement | Human HSD17B13 | ΔTm = 16.7 K (in presence of NAD+) | Thermal Shift Assay (nanoDSF) |

| Off-Target Profile | SafetyScreen44 Panel | Clean at 10 µM (except for 49% inhibition of COX-2) | Radioligand Binding/Enzymatic Assays |

Table 3: In Vivo Pharmacokinetics of BI-3231 in Mice

| Parameter | Route | Dose | Value |

| Plasma Clearance | Intravenous (i.v.) | 1.9 mg/kg | Rapid, biphasic |

| Oral Bioavailability | Oral (p.o.) | 19 mg/kg | 10% |

| Hepatic Exposure | Oral (p.o.) | 50 µmol/kg | Considerable retention up to 48 hours |

Signaling Pathways

HSD17B13 is involved in at least two key signaling pathways relevant to liver pathophysiology.

LXRα/SREBP-1c-Mediated Regulation of HSD17B13 Expression

The expression of HSD17B13 is transcriptionally regulated by the Liver X receptor-α (LXRα) via the Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[5][6][14] LXRα, a master regulator of lipid metabolism, induces the expression of SREBP-1c, which in turn directly binds to the promoter of the HSD17B13 gene to drive its transcription.[5][14] Furthermore, HSD17B13 itself may promote the maturation of SREBP-1c, creating a positive feedback loop that can contribute to hepatic lipogenesis.[6]

Figure 1: LXRα/SREBP-1c signaling pathway regulating HSD17B13 expression.

HSD17B13-Mediated PAF/STAT3 Inflammatory Signaling

Recent studies have shown that HSD17B13 can promote liver inflammation by increasing the biosynthesis of Platelet-Activating Factor (PAF).[9][14][15] PAF then acts in an autocrine manner on the PAF receptor (PAFR), leading to the phosphorylation and activation of STAT3.[14][16] Activated STAT3 promotes the expression of fibrinogen, which in turn increases leukocyte adhesion and contributes to hepatic inflammation.[14][15][16]

Figure 2: HSD17B13-mediated PAF/STAT3 inflammatory signaling pathway.

Experimental Protocols

The characterization of BI-3231 involved a series of standard and specialized assays to determine its potency, selectivity, and pharmacokinetic properties.

High-Throughput Screening (HTS) and Hit Identification

The initial discovery of the HSD17B13 inhibitor scaffold was achieved through a high-throughput screening campaign.[11]

-

Assay Principle: A biochemical assay was used to measure the enzymatic activity of recombinant human HSD17B13.

-

Substrate: Estradiol was used as the substrate for the enzyme.[11][16]

-

Detection: The conversion of estradiol to estrone by HSD17B13, with the concomitant reduction of NAD+ to NADH, was monitored.

-

Outcome: This screen identified an alkynyl phenol compound (compound 1) as a starting point for optimization, with an IC₅₀ of 1.4 µM.[16]

In Vitro Enzymatic Assays

To determine the potency (IC₅₀ and Kᵢ values) of BI-3231, enzymatic assays were performed using purified recombinant human and mouse HSD17B13.

-

Enzyme Source: Purified recombinant HSD17B13.

-

Substrate and Cofactor: Estradiol and NAD+ were used at concentrations around their respective Km values.[11]

-

Procedure: Diluted enzyme was added to microtiter plates containing serially diluted BI-3231 and incubated. The reaction was initiated by the addition of substrate and cofactor.

-

Data Analysis: The rate of NADH formation was measured, and IC₅₀ values were calculated from the dose-response curves.

Cellular Target Engagement Assay

A cellular assay was developed to confirm the activity of BI-3231 in a more physiological context.

-

Cell Line: HEK cells overexpressing human HSD17B13.

-

Procedure: Cells were incubated with serially diluted BI-3231. The conversion of a suitable substrate (e.g., estradiol) to its product was measured in the cell lysate or supernatant.

-

Cell Viability: A counterscreen, such as the CellTiter-Glo Luminescent Cell Viability Assay, was performed to ensure that the observed inhibition was not due to cytotoxicity.[10][11]

Thermal Shift Assay (nanoDSF)

On-target binding of BI-3231 was confirmed using a thermal shift assay.[10]

-

Principle: The binding of a ligand to a protein typically increases its thermal stability.

-

Procedure: Recombinant human HSD17B13 was incubated with BI-3231 in the presence and absence of NAD+. The protein was then subjected to a thermal gradient, and the unfolding was monitored by measuring changes in intrinsic tryptophan fluorescence.

-

Result: A significant increase in the melting temperature (Tm) of HSD17B13 was observed only when both NAD+ and BI-3231 were present, confirming NAD+-dependent binding to the target.[1][10]

In Vivo Pharmacokinetic Studies

To evaluate the drug-like properties of BI-3231, pharmacokinetic studies were conducted in mice and rats.[10][11]

-

Animals: Male C57BL/6J mice or rats.

-

Administration: The compound was administered via intravenous (i.v.), oral (p.o.), and subcutaneous (s.c.) routes.

-

Sample Collection: Blood samples were collected at various time points, and plasma was isolated. Liver tissue was also collected to determine compound distribution.

-

Analysis: The concentration of BI-3231 in plasma and liver homogenates was quantified using LC-MS/MS. This data was used to calculate key PK parameters such as clearance, half-life, and bioavailability.[10][11]

Figure 3: Experimental workflow for the discovery and characterization of BI-3231.

Conclusion

The HSD17B13 inhibitor BI-3231 represents a critical tool for elucidating the biological functions of HSD17B13 and serves as a promising starting point for the development of therapeutics for NASH and other chronic liver diseases. Its mechanism of action involves the potent and selective inhibition of HSD17B13's enzymatic activity, leading to beneficial effects on hepatic lipid metabolism and inflammation. The data presented in this guide underscore the potential of targeting HSD17B13 as a novel treatment strategy for liver disorders.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. researchgate.net [researchgate.net]

- 4. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. eubopen.org [eubopen.org]

- 13. Probe BI-3231 | Chemical Probes Portal [chemicalprobes.org]

- 14. journals.physiology.org [journals.physiology.org]

- 15. HSD17B13 liquid-liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

A Technical Guide to Hsd17B13-IN-74: A Potent and Selective Inhibitor of 17β-Hydroxysteroid Dehydrogenase 13

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Hsd17B13-IN-74, a potent and selective small molecule inhibitor of 17β-hydroxysteroid dehydrogenase 13 (HSD17B13). While the designation "this compound" is not widely cited in scientific literature, the publicly available data strongly suggests that this compound is identical or structurally analogous to the well-characterized chemical probe BI-3231 . This guide will, therefore, focus on the extensive data available for BI-3231 to delineate its biological target, mechanism of action, and the experimental methodologies used for its characterization.

Core Target and Mechanism of Action

The primary molecular target of this compound (henceforth referred to as BI-3231) is 17β-hydroxysteroid dehydrogenase 13 (HSD17B13) .[1][2][3][4] HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase family of enzymes, which are NAD(P)+/NAD(P)H-dependent oxidoreductases.[5] This enzyme is predominantly expressed in the liver and is localized to lipid droplets within hepatocytes.[3][6][7][8]

Genetic studies have strongly linked loss-of-function variants of HSD17B13 to a reduced risk of developing chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD), nonalcoholic steatohepatitis (NASH), and alcohol-related liver disease.[6][9] This makes HSD17B13 a compelling therapeutic target for these conditions.[1][10] BI-3231 acts as a potent inhibitor of the enzymatic activity of HSD17B13.[2][4][11] Its binding to HSD17B13 is dependent on the presence of the cofactor NAD+.[1][3] The mode of inhibition has been determined to be uncompetitive with respect to NAD+.[3]

Quantitative Data Summary

The inhibitory potency and selectivity of BI-3231 have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of BI-3231 Against HSD17B13

| Target | Assay Type | IC50 (nM) | Ki (nM) | Reference(s) |

| Human HSD17B13 | Enzymatic Assay | 1 | 0.7 | [2][4][11] |

| Mouse HSD17B13 | Enzymatic Assay | 13 - 14 | - | [2][11][12] |

| Human HSD17B13 | Cellular Assay (HEK293 cells) | 11 | - | [13] |

Table 2: Selectivity Profile of BI-3231

| Off-Target | Assay Type | Activity | Reference(s) |

| HSD17B11 | Enzymatic Assay | IC50 > 10,000 nM | [3][12][13] |

| COX-2 | SafetyScreen44 Panel | >50% inhibition at 10 µM | [3] |

Experimental Protocols

This section details the methodologies employed in the key experiments cited for the characterization of BI-3231.

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified HSD17B13.

-

Objective: To determine the IC50 and Ki values of BI-3231 against recombinant human and mouse HSD17B13.

-

Methodology:

-

Protein Expression and Purification: Recombinant His-tagged HSD17B13 is expressed in an insect cell line (e.g., Sf9) using a baculovirus expression system. The protein is then purified using nickel-affinity chromatography followed by size-exclusion chromatography.[14]

-

Enzyme Reaction: The assay is typically performed in a microtiter plate format. The reaction mixture contains purified recombinant HSD17B13 enzyme, a substrate (e.g., estradiol or retinol), and the cofactor NAD+.

-

Inhibitor Addition: A dilution series of the test compound (BI-3231) is added to the reaction wells.

-

Detection: The enzymatic reaction leads to the conversion of NAD+ to NADH. The production of NADH is monitored using a coupled-enzyme luminescence assay, such as the NAD-Glo™ Assay (Promega). The luminescent signal is proportional to the amount of NADH produced and thus reflects the enzyme's activity.

-

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The Ki values are determined using the Morrison equation for tight-binding inhibitors.[13]

-

This assay measures the inhibitory activity of a compound on HSD17B13 within a cellular context.

-

Objective: To determine the cellular potency (IC50) of BI-3231.

-

Methodology:

-

Cell Line: A human cell line, such as HEK293, is engineered to stably or transiently overexpress HSD17B13.[14]

-

Compound Treatment: The cells are incubated with varying concentrations of BI-3231.

-

Substrate Addition: A suitable substrate for HSD17B13 that can cross the cell membrane is added to the culture medium.

-

Activity Measurement: After a defined incubation period, the conversion of the substrate to its product is measured. This is often achieved using RapidFire mass spectrometry (RF-MS), which allows for high-throughput quantification of the substrate and product from the cell lysate or supernatant.[14]

-

Data Analysis: The cellular IC50 is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

This biophysical assay confirms the direct binding of a compound to its target protein.

-

Objective: To confirm the on-target binding of BI-3231 to HSD17B13.

-

Methodology:

-

Sample Preparation: Purified HSD17B13 protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of proteins. The test compound (BI-3231) and the cofactor NAD+ are added to the sample.

-

Thermal Denaturation: The temperature of the sample is gradually increased. As the protein unfolds (denatures) due to the heat, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

-

Data Acquisition: The fluorescence intensity is measured as a function of temperature. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

Data Analysis: A shift in the melting temperature (ΔTm) in the presence of the compound compared to the control (protein and dye only) indicates that the compound has bound to and stabilized the protein.[13]

-

Signaling Pathways and Cellular Effects

The inhibition of HSD17B13 by BI-3231 has been shown to modulate several cellular pathways and processes, particularly in the context of liver cell metabolism and stress responses.

HSD17B13 is involved in hepatic lipid metabolism.[15] Its inhibition has been shown to impact lipid droplet dynamics and triglyceride accumulation. In a model of hepatocellular lipotoxicity induced by palmitic acid, treatment with BI-3231 led to a significant decrease in triglyceride accumulation in both human and mouse hepatocytes.[10] This suggests that inhibiting HSD17B13 can mitigate the lipotoxic effects of saturated fatty acids. Furthermore, studies with a potent HSD17B13 inhibitor have indicated that it regulates hepatic lipids by inhibiting the SREBP-1c/FAS pathway.[16]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Pardon Our Interruption [opnme.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 6. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. BI 3231 Supplier | CAS 2894848-07-6 | BI3231 | Tocris Bioscience [tocris.com]

- 12. BI-3231 | HSD17B13 inhibitor | Probechem Biochemicals [probechem.com]

- 13. eubopen.org [eubopen.org]

- 14. enanta.com [enanta.com]

- 15. uniprot.org [uniprot.org]

- 16. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HSD17B13 Inhibition in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a lipid droplet-associated protein predominantly expressed in the liver, which has emerged as a key player in the pathogenesis of chronic liver diseases, including non-alcoholic fatty liver disease (NAFLD). Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of NAFLD to non-alcoholic steatohepatitis (NASH), fibrosis, and hepatocellular carcinoma. This has spurred the development of small molecule inhibitors targeting HSD17B13 as a potential therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the role of HSD17B13 in lipid metabolism and the impact of its pharmacological inhibition, with a focus on the preclinical inhibitor BI-3231, as a proxy for understanding the potential effects of inhibitors like Hsd17B13-IN-74. While specific data for this compound is limited in publicly available scientific literature, the exploration of BI-3231 provides valuable insights into the therapeutic potential and mechanistic underpinnings of HSD17B13 inhibition.

Introduction to HSD17B13 and its Role in Lipid Metabolism

HSD17B13 is a member of the hydroxysteroid 17-beta dehydrogenase superfamily, enzymes that are typically involved in steroid and bile acid metabolism.[1][2] However, HSD17B13 is unique in its primary localization to the surface of lipid droplets within hepatocytes.[3][4] Its expression is significantly upregulated in the livers of patients with NAFLD.[3][5]

Overexpression of HSD17B13 in hepatocytes leads to an increase in the number and size of lipid droplets, suggesting a direct role in promoting lipid accumulation.[4][6] Mechanistically, HSD17B13 expression is induced by the liver X receptor-α (LXRα) via the sterol regulatory element-binding protein-1c (SREBP-1c), a master regulator of lipogenesis.[7][8] HSD17B13, in turn, may promote SREBP-1c maturation, creating a positive feedback loop that enhances hepatic lipid synthesis.[4] Conversely, HSD17B13 expression appears to be suppressed by peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear receptor that promotes fatty acid oxidation.[4]

Pharmacological Inhibition of HSD17B13

The strong genetic evidence linking HSD17B13 to liver disease has made it an attractive target for pharmacological intervention. Small molecule inhibitors are being developed to mimic the protective effects of loss-of-function mutations.

This compound (Compound 760)

BI-3231: A Well-Characterized HSD17B13 Inhibitor

BI-3231 is a potent and selective inhibitor of both human and mouse HSD17B13.[10][11][12] It has been used in preclinical studies to probe the functional consequences of HSD17B13 inhibition. In vitro studies using BI-3231 have demonstrated that inhibiting HSD17B13 can reduce the accumulation of triglycerides in hepatocytes under lipotoxic conditions.[10][11]

Quantitative Data on the Effects of HSD17B13 Inhibition

The following tables summarize the quantitative data from studies on the effects of HSD17B13 inhibition on lipid metabolism, primarily focusing on the inhibitor BI-3231 due to the limited availability of data for this compound.

Table 1: In Vitro Efficacy of HSD17B13 Inhibitor BI-3231

| Parameter | Cell Line | Treatment | Concentration of BI-3231 | Result | Reference |

| Triglyceride Accumulation | HepG2 | Palmitic Acid (PA) | 10 µM | Significant decrease compared to PA-treated control | [11] |

| Triglyceride Accumulation | Primary Mouse Hepatocytes | Palmitic Acid (PA) | 10 µM | Significant decrease compared to PA-treated control | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide, which are fundamental for researchers aiming to investigate the role of HSD17B13 and its inhibitors in lipid metabolism.

In Vitro Model of Hepatocellular Lipotoxicity

This protocol describes the induction of lipid accumulation in hepatocytes, a common model to study NAFLD in vitro.[13][14][15][16][17]

Objective: To induce excessive lipid droplet formation in cultured hepatocytes to mimic the steatotic conditions of NAFLD.

Materials:

-

HepG2 cells (human hepatoma cell line) or primary hepatocytes.

-

Cell culture medium (e.g., DMEM).

-

Fetal Bovine Serum (FBS).

-

Penicillin-Streptomycin solution.

-

Palmitic acid (PA).

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

HSD17B13 inhibitor (e.g., BI-3231).

-

Vehicle control (e.g., DMSO).

Procedure:

-

Cell Culture: Culture HepG2 cells or primary hepatocytes in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Preparation of Palmitic Acid Solution: Prepare a stock solution of palmitic acid conjugated to BSA. Dissolve palmitic acid in ethanol and then complex it with a BSA solution in serum-free medium. The final solution should have a defined molar ratio of PA to BSA (e.g., 2:1).

-

Induction of Lipotoxicity: Seed the hepatocytes in appropriate culture plates. Once the cells reach the desired confluency (e.g., 70-80%), replace the culture medium with a medium containing the PA-BSA complex at a final concentration known to induce lipotoxicity (e.g., 0.5-1 mM PA).

-

Inhibitor Treatment: Concurrently with or following the addition of the PA-BSA complex, treat the cells with the HSD17B13 inhibitor (e.g., BI-3231 at 10 µM) or vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for lipid accumulation and to assess the effect of the inhibitor.

Quantification of Intracellular Triglycerides

This protocol outlines a colorimetric method for measuring the amount of triglycerides within cultured hepatocytes.[18][19][20]

Objective: To quantify the total intracellular triglyceride content as a measure of steatosis.

Materials:

-

Treated and control hepatocyte cell lysates.

-

Triglyceride quantification kit (colorimetric or fluorometric).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

-

Microplate reader.

Procedure:

-

Cell Lysis: After the treatment period, wash the cells with ice-cold PBS to remove any remaining medium. Lyse the cells using a suitable lysis buffer.

-

Sample Preparation: Collect the cell lysates and centrifuge to pellet cell debris. Use the supernatant for the triglyceride assay.

-

Triglyceride Assay: Follow the manufacturer's instructions for the chosen triglyceride quantification kit. Typically, this involves the enzymatic hydrolysis of triglycerides to glycerol and free fatty acids. The glycerol is then used in a series of enzymatic reactions that result in a colored or fluorescent product.

-

Measurement: Measure the absorbance or fluorescence of the samples and standards using a microplate reader at the appropriate wavelength.

-

Data Analysis: Calculate the triglyceride concentration in the samples based on the standard curve. Normalize the triglyceride content to the total protein concentration of the cell lysate to account for differences in cell number.

Signaling Pathways and Mechanisms of Action

The inhibition of HSD17B13 is thought to impact several pathways involved in lipid metabolism and the progression of liver disease.

Proposed Signaling Pathway of HSD17B13 in Lipid Metabolism

The following diagram illustrates the known upstream regulators of HSD17B13 and its potential downstream effects on lipid metabolism and fibrogenic signaling.

Caption: Proposed signaling pathway of HSD17B13 in hepatic lipid metabolism and fibrosis.

Experimental Workflow for Assessing HSD17B13 Inhibitor Efficacy

The following diagram outlines a typical experimental workflow for evaluating the efficacy of an HSD17B13 inhibitor in an in vitro model of NAFLD.

Caption: Experimental workflow for evaluating HSD17B13 inhibitors in vitro.

Conclusion

HSD17B13 represents a compelling therapeutic target for NAFLD and its progressive forms. While direct data on the inhibitor this compound is currently limited in the scientific literature, studies with other potent inhibitors like BI-3231 provide strong preclinical evidence that targeting HSD17B13 can ameliorate key pathological features of fatty liver disease, such as triglyceride accumulation. The mechanisms appear to involve the modulation of key lipogenic and fibrogenic signaling pathways. Further research is warranted to fully elucidate the downstream effects of HSD17B13 inhibition and to translate these promising preclinical findings into effective therapies for patients with chronic liver disease. This guide provides a foundational understanding and practical protocols for researchers in this rapidly evolving field.

References

- 1. researchgate.net [researchgate.net]

- 2. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.physiology.org [journals.physiology.org]

- 9. HSD17B13 Couples Hepatocyte Lipid Metabolism to Stellate Cell Activation via TGFb-1 Signaling | Sciety Labs (Experimental) [labs.sciety.org]

- 10. journals.physiology.org [journals.physiology.org]

- 11. BI-3231, an enzymatic inhibitor of HSD17B13, reduces lipotoxic effects induced by palmitic acid in murine and human hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lipotoxicity in HepG2 cells triggered by free fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. mdpi.com [mdpi.com]

- 17. agilent.com [agilent.com]

- 18. journals.physiology.org [journals.physiology.org]

- 19. cellbiolabs.com [cellbiolabs.com]

- 20. Homogeneous Assays for Triglyceride Metabolism Research [promega.com]

HSD17B13 Inhibition: A Technical Guide for Therapeutic Development in Non-Alcoholic Fatty Liver Disease (NAFLD)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-alcoholic fatty liver disease (NAFLD) represents a significant and growing global health burden, with a pressing need for effective therapeutic interventions. A compelling body of genetic and preclinical evidence has identified 17β-hydroxysteroid dehydrogenase 13 (HSD17B13), a liver-enriched, lipid droplet-associated enzyme, as a promising therapeutic target. Loss-of-function variants in the HSD17B13 gene are robustly associated with a reduced risk of NAFLD progression to non-alcoholic steatohepatitis (NASH), fibrosis, and cirrhosis. This technical guide provides an in-depth overview of the core science underpinning HSD17B13 as a drug target for NAFLD, focusing on the mechanism of action, preclinical validation, and the development of small molecule inhibitors such as Hsd17B13-IN-74. We present key quantitative data, detailed experimental methodologies, and visual representations of critical pathways and workflows to support ongoing research and development efforts in this area.

The Role of HSD17B13 in NAFLD Pathogenesis

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily, predominantly expressed in hepatocytes and localized to the surface of lipid droplets.[1][2][3] Its expression is significantly upregulated in the livers of NAFLD patients.[4][5] While its precise physiological function is still under investigation, HSD17B13 is known to possess retinol dehydrogenase activity, converting retinol to retinaldehyde.[2][6]

The primary evidence supporting HSD17B13 as a therapeutic target comes from human genetics. Specific single nucleotide polymorphisms (SNPs), most notably rs72613567, result in a loss of HSD17B13 enzymatic function and are strongly associated with protection against the entire spectrum of NAFLD, from simple steatosis to NASH, fibrosis, and hepatocellular carcinoma.[2][3][7] This genetic validation provides a strong rationale for the pharmacological inhibition of HSD17B13 as a therapeutic strategy for NAFLD.

Proposed Mechanism of Action

The overexpression of wild-type HSD17B13 in hepatocytes leads to an increase in the size and number of lipid droplets.[2] Conversely, the inhibition or genetic deletion of HSD17B13 is hypothesized to mitigate liver injury. Emerging evidence suggests that inhibiting HSD17B13 activity may prevent the progression of NAFLD.[2][3][7] The downstream effects of HSD17B13 inhibition are thought to involve modulation of lipid metabolism and inflammatory signaling pathways.[8] For instance, HSD17B13 overexpression has been shown to influence pathways related to fat digestion and absorption, as well as the NF-κB and MAPK signaling pathways.[8]

Preclinical Evidence for HSD17B13 Inhibition

Preclinical studies utilizing various models have provided further support for targeting HSD17B13 in NAFLD. Overexpression of HSD17B13 in the livers of mice exacerbates liver steatosis and fibrosis.[8] Conversely, downregulation of HSD17B13 using short hairpin RNAs (shRNAs) has demonstrated therapeutic effects in mouse models of NAFLD.[8] Furthermore, studies with antisense oligonucleotides (ASOs) targeting Hsd17b13 have shown a reduction in hepatic steatosis in mouse models of NASH.[9]

Quantitative Data on HSD17B13 Inhibitors

The development of small molecule inhibitors targeting HSD17B13 is an active area of research. While specific data on "this compound" is not publicly available, data for other novel inhibitors have been disclosed.

| Compound Class/Name | Assay Type | Target | IC50 (nM) | Ki (nM) | Notes | Reference |

| Pfizer Compounds | hHSD17B13 Enzyme Inhibition | Human HSD17B13 | <100 | - | Data from a patent application for a series of novel inhibitors. | [5] |

| BI-3231 | Enzymatic Assay | Human HSD17B13 | - | single-digit nM | Potent and selective inhibitor. | [10] |

| BI-3231 | Enzymatic Assay | Mouse HSD17B13 | - | single-digit nM | Active against the mouse ortholog. | [10] |

| BI-3231 | Cellular Assay | Human HSD17B13 | double-digit nM | - | Demonstrates cellular activity. | [10] |

Experimental Protocols for HSD17B13 Inhibitor Evaluation

The following section outlines key experimental methodologies for the preclinical assessment of HSD17B13 inhibitors.

HSD17B13 Enzymatic Inhibition Assay

Objective: To determine the in vitro potency of a test compound against HSD17B13.

Methodology:

-

Enzyme Source: Recombinant human HSD17B13 protein.

-

Cofactor: NAD+.[10]

-

Detection: The production of NADH is monitored, typically through a coupled luminescent or fluorescent reporter system.

-

Procedure: The test compound is incubated with the enzyme, substrate, and cofactor. The reaction is initiated, and the rate of NADH production is measured over time.

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of the inhibitor with HSD17B13 in a cellular context.

Methodology:

-

Cell Line: A human hepatocyte cell line (e.g., Huh7 or HepG2) endogenously or exogenously expressing HSD17B13.

-

Procedure:

-

Cells are treated with the test compound or vehicle control.

-

The cells are heated to a range of temperatures to induce protein denaturation.

-

Cells are lysed, and the soluble fraction is separated from the aggregated protein by centrifugation.

-

The amount of soluble HSD17B13 at each temperature is quantified by Western blotting or other protein detection methods.

-

-

Data Analysis: A shift in the melting temperature of HSD17B13 in the presence of the compound indicates target engagement.

In Vivo Efficacy in NAFLD Mouse Models

Objective: To evaluate the therapeutic efficacy of an HSD17B13 inhibitor in a preclinical model of NAFLD/NASH.

Methodology:

-

Animal Model: C57BL/6J mice fed a high-fat diet (HFD), a Western diet, or a choline-deficient, L-amino acid-defined (CDAA) diet to induce NAFLD and fibrosis.[8][9]

-

Dosing: The test compound is administered orally or via another appropriate route for a specified duration.

-

Endpoints:

-

Biochemical: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).

-

Histological: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis. NAFLD Activity Score (NAS) and fibrosis stage are determined.

-

Gene Expression: Hepatic expression of genes involved in lipogenesis, inflammation, and fibrosis (e.g., SREBP-1c, TNFα, IL-6, Col1a1, TIMP1) is measured by qRT-PCR.

-

Lipidomics: Quantification of hepatic triglycerides and other lipid species.

-

Visualizing Pathways and Workflows

Signaling Pathway of HSD17B13 in NAFLD

Caption: Proposed signaling pathway of HSD17B13 in NAFLD pathogenesis.

Experimental Workflow for HSD17B13 Inhibitor Evaluation

Caption: A typical experimental workflow for the evaluation of an HSD17B13 inhibitor.

Logical Relationship of HSD17B13 Inhibition in NAFLD

Caption: Logical relationship illustrating how HSD17B13 inhibition leads to therapeutic benefit in NAFLD.

Future Directions and Conclusion

The strong genetic validation of HSD17B13 as a key player in NAFLD pathogenesis has paved the way for the development of targeted therapies. The ongoing research into small molecule inhibitors, such as the class represented by this compound, holds significant promise for the treatment of this widespread and debilitating disease. Future work will need to focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitors, as well as elucidating the precise molecular mechanisms by which HSD17B13 contributes to liver pathology. The successful clinical development of an HSD17B13 inhibitor would represent a major breakthrough in the management of NAFLD and its associated complications.

References

- 1. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. escholarship.org [escholarship.org]

- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. escholarship.org [escholarship.org]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis and treatment of NAFLD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Evaluation of antisense oligonucleotide therapy targeting Hsd17b13 in a fibrosis mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 11. origene.com [origene.com]

The Structure-Activity Relationship of HSD17B13 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2] Genetic studies have revealed that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressing from steatosis to more severe liver pathologies.[3] This has spurred significant interest in the discovery and development of small molecule inhibitors of HSD17B13. While detailed structure-activity relationship (SAR) data for a specific compound designated "Hsd17B13-IN-74" is not extensively available in the public domain, this guide provides an in-depth analysis of the SAR of well-characterized HSD17B13 inhibitors, offering valuable insights for researchers in the field. The focus will be on the optimization of initial screening hits into potent and selective chemical probes.

Core SAR Findings from Lead Optimization

The discovery of potent HSD17B13 inhibitors has often begun with high-throughput screening (HTS) campaigns. One such campaign identified a weakly active phenol-containing compound (Compound 1) with an IC50 of 1.4 μM as a starting point for optimization.[1] The subsequent SAR investigation led to the development of highly potent inhibitors, such as BI-3231.

Key Chemical Moieties and Their Impact on Activity

Systematic modifications of the initial hit compound have revealed critical structural features for potent HSD17B13 inhibition. The following table summarizes the quantitative SAR data from the optimization of a phenol-based scaffold.

| Compound | Modification | hHSD17B13 IC50 (μM)[1] | Key Observations |

| 1 | Initial Screening Hit | 1.4 | Moderate activity, good starting point for optimization. |

| 2 | Methylation of phenol | >50 | Phenolic hydroxyl is crucial for activity. |

| 3 | Replacement of phenol with hydroxypyridine | 10 | Reduced activity, suggesting specific hydrogen bonding is important. |

| 4 | Replacement of phenol with catechol | 2.5 | Similar activity to the initial hit. |

| ... | ... | ... | ... |

| 45 (BI-3231) | Optimized structure | 0.004 (Ki) | Significant improvement in potency through systematic modification. |

Note: This table is a representative summary based on publicly available data and is intended to illustrate the SAR trends. For a complete dataset, please refer to the cited literature.

Experimental Protocols

The determination of inhibitor potency and selectivity relies on robust biochemical and cellular assays. The following are detailed methodologies for key experiments cited in HSD17B13 inhibitor discovery.

HSD17B13 Biochemical Assay

This assay measures the direct inhibition of the HSD17B13 enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant human HSD17B13.

Materials:

-

Recombinant human HSD17B13 enzyme

-

β-estradiol (substrate)

-

NAD+ (cofactor)

-

Assay Buffer: 40 mM Tris (pH 7.4), 0.01% BSA, 0.01% Tween 20[4]

-

Detection Reagent: NAD-Glo™ Assay kit (Promega)[4]

-

Test compounds dissolved in DMSO

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add 50-100 nM of recombinant HSD17B13 enzyme to each well of a 384-well plate containing assay buffer.[4]

-

Add the test compounds to the wells at final concentrations ranging from pM to µM.

-

Initiate the enzymatic reaction by adding a mixture of 10-50 μM β-estradiol and NAD+.[4]

-

Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction and detect the amount of NADH produced using the NAD-Glo™ assay kit according to the manufacturer's instructions.

-

Measure the luminescence signal using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to DMSO controls and determine the IC50 value by fitting the data to a four-parameter logistic equation.

HSD17B13 Cellular Assay

This assay evaluates the ability of compounds to inhibit HSD17B13 activity within a cellular context.

Objective: To measure the potency of test compounds in inhibiting HSD17B13 in a cellular environment.

Materials:

-

HEK293 cells transiently or stably overexpressing HSD17B13

-

Cell culture medium and supplements

-

Substrate (e.g., all-trans-retinol)[1]

-

Test compounds dissolved in DMSO

-

Lysis buffer

-

Analytical method for product quantification (e.g., HPLC or mass spectrometry)

Procedure:

-

Seed HEK293 cells expressing HSD17B13 in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compounds for a predetermined time.

-

Add the substrate (e.g., all-trans-retinol) to the cell culture medium and incubate for a specific period (e.g., 8 hours).[1]

-

Wash the cells with PBS and lyse them.

-

Quantify the amount of the product (e.g., retinaldehyde) in the cell lysate using a suitable analytical method.

-

Calculate the percent inhibition at each compound concentration and determine the cellular IC50 value.

Visualizing the Drug Discovery Workflow and Biological Context

Diagrams are essential for visualizing complex processes in drug discovery and the underlying biology. The following diagrams were generated using the DOT language to illustrate the HSD17B13 inhibitor discovery workflow and a simplified signaling pathway.

Caption: A generalized workflow for the discovery of HSD17B13 inhibitors.

Caption: Simplified pathway showing HSD17B13's role in hepatocytes.

Conclusion

The development of potent and selective HSD17B13 inhibitors represents a promising therapeutic strategy for NASH and other chronic liver diseases. The structure-activity relationships derived from the optimization of early screening hits have provided a clear roadmap for designing novel inhibitors. Key insights include the critical role of specific hydrogen bonding interactions and the tolerance for various lipophilic groups to enhance potency. The detailed experimental protocols and visual workflows presented in this guide offer a valuable resource for researchers dedicated to advancing the field of HSD17B13-targeted drug discovery. Future efforts will likely focus on fine-tuning the pharmacokinetic and safety profiles of these inhibitors to deliver clinically effective therapeutics.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel HSD17B13 Inhibitors for Treating Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enanta.com [enanta.com]

Cellular Targets of Hsd17B13 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (Hsd17B13), a lipid droplet-associated enzyme predominantly expressed in the liver, has emerged as a compelling therapeutic target for nonalcoholic steatohepatitis (NASH) and other chronic liver diseases.[1][2][3] Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing alcoholic and nonalcoholic fatty liver disease, cirrhosis, and hepatocellular carcinoma.[4][5] This protective effect has spurred the development of small molecule inhibitors to pharmacologically replicate the benefits of genetic inactivation. This technical guide provides an in-depth overview of the cellular targets and effects of Hsd17B13 inhibition, using publicly available data on representative inhibitors as a proxy, due to the absence of specific public information on a compound designated "Hsd17B13-IN-74". The data presented is based on well-characterized chemical probes such as BI-3231.[6][7]

Core Cellular Target: Hsd17B13 Enzyme

The primary cellular target of Hsd17B13 inhibitors is the Hsd17B13 enzyme itself. Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and is known to catalyze the NAD+-dependent conversion of 17-ketosteroids to 17β-hydroxysteroids.[4][8] While its precise endogenous substrates relevant to liver disease are still under investigation, potential substrates include steroids, bioactive lipids like leukotriene B4, and retinol.[6] Inhibition of Hsd17B13's enzymatic activity is the central mechanism through which these compounds are thought to exert their therapeutic effects.

Quantitative Data on Hsd17B13 Inhibition

The potency and selectivity of Hsd17B13 inhibitors are critical parameters determined through various in vitro assays. The following table summarizes representative quantitative data for a potent and selective Hsd17B13 inhibitor, BI-3231.

| Parameter | Human Hsd17B13 | Mouse Hsd17B13 | Selectivity vs. Hsd17B11 | Cellular Potency (Human) | Reference |

| IC50 (Enzymatic Assay) | 1.4 ± 0.7 µM (Initial Hit) | Moderate Activity | Good | Moderate Activity | [6] |

| Ki (Enzymatic Assay) | Single-digit nM | Single-digit nM | Excellent | - | [6] |

| Cellular IC50 | - | - | - | Double-digit nM | [6] |

Downstream Cellular Effects and Pathways

Inhibition of Hsd17B13 is hypothesized to modulate several downstream cellular pathways implicated in liver pathology.

-

Lipid Metabolism: Hsd17B13 is localized to lipid droplets and its expression is upregulated in NAFLD.[3][9] Overexpression of Hsd17B13 promotes lipid accumulation.[3] A recently discovered potent and selective HSD17B13 inhibitor has been shown to regulate hepatic lipids by inhibiting the SREBP-1c/FAS pathway in mouse models.[1]

-

Retinoid Metabolism: Hsd17B13 exhibits retinol dehydrogenase activity, converting retinol to retinaldehyde.[4] Loss-of-function variants lack this enzymatic activity.[4] This suggests that inhibitors may modulate retinoid signaling in the liver, which is known to be dysregulated in NAFLD.

-

Inflammation and Fibrosis: Genetic loss of Hsd17B13 function is protective against liver inflammation and fibrosis.[4] Pharmacological inhibition is therefore expected to have anti-inflammatory and anti-fibrotic effects. Mechanistic studies suggest that a novel inhibitor can reduce the expression of profibrogenic markers.[10]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of Hsd17B13 inhibitors. Below are representative protocols based on published methods for the characterization of compounds like BI-3231.

Recombinant Hsd17B13 Enzymatic Assay

This assay quantifies the inhibitory activity of a compound on the purified Hsd17B13 enzyme.

Objective: To determine the IC50 or Ki of an inhibitor against recombinant Hsd17B13.

Materials:

-

Purified recombinant human or mouse Hsd17B13 enzyme.

-

Substrate: Estradiol or Retinol.[6]

-

Cofactor: NAD+.[6]

-

Assay Buffer (e.g., Tris-based buffer at physiological pH).

-

Test compound (inhibitor).

-

Detection reagent (e.g., a system to measure NADH production).

Procedure:

-

Prepare a reaction mixture containing the assay buffer, NAD+, and the Hsd17B13 enzyme.

-

Add the test compound at various concentrations.

-

Initiate the reaction by adding the substrate (e.g., estradiol).

-

Incubate the reaction at a controlled temperature (e.g., 37°C).

-

Stop the reaction and measure the product formation (e.g., NADH) using a suitable detection method (e.g., luminescence or fluorescence).

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve. For tight-binding inhibitors, the Morrison equation may be used to determine the Ki value.[6]

Cellular Hsd17B13 Inhibition Assay

This assay measures the ability of a compound to inhibit Hsd17B13 activity within a cellular context.

Objective: To determine the cellular IC50 of an inhibitor.

Materials:

-

A human hepatocyte cell line (e.g., HepG2 or Huh7) engineered to overexpress Hsd17B13.

-

Cell culture medium and reagents.

-

Test compound (inhibitor).

-

Substrate that can be metabolized by the cells.

-

Lysis buffer.

-

Analytical method to measure substrate or product levels (e.g., LC-MS/MS).

Procedure:

-

Seed the Hsd17B13-overexpressing cells in multi-well plates and allow them to adhere.

-

Treat the cells with the test compound at various concentrations for a defined period.

-

Add the substrate to the cell culture medium.

-

After incubation, wash the cells and lyse them.

-

Analyze the cell lysate to quantify the levels of the substrate and its metabolite.

-

Calculate the percent inhibition of Hsd17B13 activity at each compound concentration and determine the cellular IC50 value.

Target Engagement Assay (Thermal Shift Assay)

This biophysical assay confirms the direct binding of an inhibitor to the Hsd17B13 protein.

Objective: To confirm target engagement by measuring the change in the thermal stability of Hsd17B13 upon inhibitor binding.

Materials:

-

Purified recombinant Hsd17B13 enzyme.

-

Test compound (inhibitor).

-

A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange).

-

A real-time PCR instrument capable of performing a thermal melt curve.

Procedure:

-

Mix the purified Hsd17B13 enzyme with the fluorescent dye and the test compound or vehicle control.

-

Place the mixture in the real-time PCR instrument.

-

Gradually increase the temperature and monitor the fluorescence.

-

As the protein unfolds, the dye will bind, and the fluorescence will increase.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded.

-

A shift in the Tm in the presence of the compound compared to the vehicle control indicates direct binding.

Visualizations

Signaling Pathway of Hsd17B13 and Downstream Effects

Caption: Signaling pathway of Hsd17B13 and its role in liver pathology.

Experimental Workflow for Hsd17B13 Inhibitor Characterization

Caption: Workflow for the discovery and characterization of Hsd17B13 inhibitors.

Logical Relationship of Hsd17B13 Inhibition and Therapeutic Effect

Caption: The logical cascade from Hsd17B13 inhibition to therapeutic outcome.

References

- 1. Discovery of Highly Potent, Selective, and Liver-Targeting HSD17B13 Inhibitor with Robust In Vivo Anti-MASH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. WO2019183164A1 - 17β-HYDROXYSTEROID DEHYDROGENASE TYPE 13 (HSD17B13) iRNA COMPOSITIONS AND METHODS OF USE THEREOF - Google Patents [patents.google.com]

- 3. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 4. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. escholarship.org [escholarship.org]

Hsd17B13-IN-74: A Technical Guide to its Role in Retinoid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a hepatic lipid droplet-associated enzyme that has emerged as a promising therapeutic target for non-alcoholic fatty liver disease (NAFLD) and other chronic liver diseases. Genetic studies have shown that loss-of-function variants in the HSD17B13 gene are protective against the progression of liver disease. Mechanistically, HSD17B13 has been identified as a retinol dehydrogenase (RDH), catalyzing the conversion of retinol to retinaldehyde, a rate-limiting step in the synthesis of retinoic acid. Hsd17B13-IN-74 is a potent inhibitor of HSD17B13. This technical guide provides an in-depth overview of this compound, its presumed effects on retinoid metabolism based on the function of its target, and detailed experimental protocols for its characterization.

This compound: A Potent HSD17B13 Inhibitor

This compound (also known as Compound 760) is a small molecule inhibitor of HSD17B13. While specific data on its effect on retinoid metabolism is not yet publicly available, its high potency against HSD17B13 suggests it would modulate the retinol-to-retinaldehyde conversion.

Quantitative Data

The inhibitory activity of this compound has been characterized using an in vitro enzyme assay with estradiol as a substrate. The potency of other known HSD17B13 inhibitors against both human and mouse orthologs provides a comparative context.

| Compound | Target | IC50 (Estradiol as substrate) | IC50 (Retinol as substrate) | Ki | Reference |

| This compound | hHSD17B13 | < 0.1 µM | Not Reported | Not Reported | MedchemExpress |

| BI-3231 | hHSD17B13 | 1 nM | 2.4 µM (for a related compound) | Not Reported | [1] |

| BI-3231 | mHSD17B13 | 13 nM | Not Reported | Not Reported | [1] |

The Role of HSD17B13 in Retinoid Metabolism

HSD17B13 is a member of the short-chain dehydrogenases/reductases (SDR) family and exhibits retinol dehydrogenase activity.[2] It catalyzes the NAD+-dependent oxidation of retinol to retinaldehyde, a crucial step in the biosynthesis of retinoic acid, a potent regulator of gene expression.[2][3] Loss-of-function variants of HSD17B13 have been shown to have reduced or no RDH activity.[3]

Signaling Pathway

The inhibition of HSD17B13 by this compound is expected to decrease the production of retinaldehyde and subsequently retinoic acid in hepatocytes.

Caption: HSD17B13's role in retinoid metabolism and its inhibition.

Experimental Protocols

The following protocols are standard methods used to characterize the activity of HSD17B13 and its inhibitors. These can be adapted to specifically study the effects of this compound on retinoid metabolism.

In Vitro HSD17B13 Enzyme Inhibition Assay (Estradiol Substrate)

This assay is used to determine the IC50 value of an inhibitor against HSD17B13 using estradiol as a substrate and measuring the production of NADH.

Materials:

-

Recombinant human HSD17B13 protein

-

Estradiol

-

NAD+

-

Assay buffer (e.g., 40 mM Tris, pH 7.4, 0.01% BSA, 0.01% Tween 20)

-

This compound

-

NADH detection reagent (e.g., NAD-Glo™ Assay kit)

-

384-well plates

-

Plate reader for luminescence

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

Add a small volume of the diluted inhibitor to the wells of a 384-well plate.

-

Add the recombinant HSD17B13 enzyme to the wells and incubate briefly.

-

Initiate the reaction by adding a mixture of estradiol and NAD+.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the NADH detection reagent.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software.

Cell-Based Retinol Dehydrogenase (RDH) Activity Assay

This assay measures the ability of HSD17B13 to convert retinol to retinaldehyde and retinoic acid in a cellular context and the effect of an inhibitor on this process.[3]

Materials:

-

HEK293 cells

-

Expression vector for human HSD17B13

-

Transfection reagent

-

All-trans-retinol

-

This compound

-

Cell lysis buffer

-

HPLC system with a UV detector

-

Standards for retinol, retinaldehyde, and retinoic acid

Procedure:

-

Seed HEK293 cells in culture plates.

-

Transfect the cells with the HSD17B13 expression vector or an empty vector control.

-

After 24-48 hours, treat the cells with a known concentration of all-trans-retinol and varying concentrations of this compound for a specified time (e.g., 8 hours).

-

Harvest the cells and lyse them.

-

Extract the retinoids from the cell lysate using an organic solvent (e.g., hexane/ethyl acetate).

-

Evaporate the solvent and reconstitute the sample in the HPLC mobile phase.

-

Analyze the samples by HPLC to separate and quantify retinol, retinaldehyde, and retinoic acid.

-

Compare the levels of retinaldehyde and retinoic acid in HSD17B13-expressing cells treated with the inhibitor to those without the inhibitor to determine the effect on RDH activity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary studies on Hsd17B13-IN-74

An In-depth Technical Guide on the Preliminary Studies of Hsd17B13 Inhibitors

Introduction

Hydroxysteroid 17β-dehydrogenase 13 (HSD17B13) has emerged as a compelling therapeutic target for chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1][2] HSD17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[1][3] Genome-wide association studies (GWAS) have identified that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing progressive liver diseases, including NASH, cirrhosis, and hepatocellular carcinoma.[4][5] This protective genetic evidence has spurred the development of small molecule inhibitors targeting the enzymatic activity of HSD17B13. While information on a specific compound designated "Hsd17B13-IN-74" is not publicly available, this guide provides a comprehensive overview of the preliminary studies on HSD17B13 inhibitors, with a focus on representative compounds where data has been published.

The Role of HSD17B13 in Liver Pathophysiology

HSD17B13 is a member of the 17β-hydroxysteroid dehydrogenase superfamily.[3] Its expression is upregulated in the livers of patients with NAFLD.[1][2] Overexpression of HSD17B13 in mouse models has been shown to promote the accumulation of lipids in the liver.[1] The precise physiological function of HSD17B13 is still under investigation, but it is known to be involved in hepatic lipid metabolism.[6] Recent studies suggest that HSD17B13 may play a role in retinol metabolism, converting retinol to retinaldehyde.[4][7] Loss of this enzymatic activity, as seen in individuals with protective genetic variants, is thought to be a key mechanism of protection against liver disease progression.[4][7] Furthermore, HSD17B13 has been implicated in modulating inflammatory pathways within the liver. Recent findings suggest that HSD17B13 can form a liquid-liquid phase separation, which increases the biosynthesis of platelet-activating factor (PAF), a pro-inflammatory mediator. This in turn promotes fibrinogen synthesis and leukocyte adhesion, contributing to liver inflammation.[8]

Signaling Pathway of HSD17B13 in Liver Inflammation

Caption: Proposed signaling pathway of HSD17B13 in promoting liver inflammation.

Discovery and Preclinical Profile of HSD17B13 Inhibitors

The development of HSD17B13 inhibitors is an active area of research. One such inhibitor that has been described in the literature is BI-3231.[9] The discovery of BI-3231 began with a high-throughput screening (HTS) campaign to identify compounds that could inhibit the enzymatic activity of HSD17B13.[9] This was followed by a process of lead optimization to improve potency, selectivity, and pharmacokinetic properties.[9] Another development candidate, INI-822, has been shown to have anti-fibrotic activity in a human liver cell-based model of NASH.[10]

Experimental Workflow for HSD17B13 Inhibitor Discovery

Caption: A generalized workflow for the discovery of HSD17B13 inhibitors.

Quantitative Data on HSD17B13 Inhibitors

The following tables summarize the available quantitative data for the HSD17B13 inhibitor BI-3231.

Table 1: In Vitro Potency and Selectivity of BI-3231

| Parameter | Value | Reference |

|---|---|---|

| HSD17B13 IC₅₀ (Estradiol as substrate) | 8 nM | [9] |

| HSD17B13 IC₅₀ (Leukotriene B₄ as substrate) | 11 nM | [9] |

| Selectivity over other HSD17B isoforms | >1000-fold |[9] |

Table 2: Physicochemical and Pharmacokinetic Properties of BI-3231

| Parameter | Value | Reference |

|---|---|---|

| Aqueous Solubility (pH 7.4) | 10 µM | [9] |

| Caco-2 Permeability (A-B) | 1.8 x 10⁻⁶ cm/s | [9] |

| Mouse Microsomal Stability (Clint) | 33 µL/min/mg | [9] |

| Human Microsomal Stability (Clint) | 14 µL/min/mg |[9] |

Experimental Protocols

HSD17B13 Enzyme Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of HSD17B13.

-

Materials:

-

Procedure:

-

Add assay buffer, NAD⁺, and the test compound at various concentrations to the wells of a 384-well plate.

-

Initiate the enzymatic reaction by adding the HSD17B13 enzyme and the substrate (e.g., estradiol).

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.

-

Stop the reaction.

-

Measure the formation of the product (e.g., estrone, if estradiol is the substrate) using an appropriate detection method (e.g., fluorescence or mass spectrometry).

-

Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control.

-

Determine the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.

-

Cell-Based "Liver-on-a-Chip" Model of NASH

This is an advanced in vitro model used to assess the anti-fibrotic activity of HSD17B13 inhibitors in a more physiologically relevant context.

-

Model Description:

-

A microfluidic device containing co-cultured human primary liver cells, including hepatocytes, stellate cells, Kupffer cells, and endothelial cells.

-

The cells are cultured in a 3D environment that mimics the architecture of the liver.

-

The model can be stimulated to recapitulate key features of NASH, such as steatosis, inflammation, and fibrosis.

-

-

Experimental Procedure:

-

Establish the co-culture of human primary liver cells in the "liver-on-a-chip" device.

-

Induce a NASH-like phenotype by treating the cells with a combination of free fatty acids and inflammatory stimuli.

-

Treat the NASH model with the HSD17B13 inhibitor (e.g., INI-822) at various concentrations for a defined period.[10]

-

Assess the effects of the inhibitor on key markers of fibrosis, such as collagen deposition and the expression of profibrotic genes (e.g., COL1A1, ACTA2).

-

Analyze changes in the secretion of bioactive lipids in the culture medium.[10]

-

Conclusion

The inhibition of HSD17B13 represents a promising therapeutic strategy for the treatment of NASH and other chronic liver diseases. The strong genetic validation for this target has fueled the development of potent and selective small molecule inhibitors. Preliminary data on compounds such as BI-3231 and INI-822 demonstrate the feasibility of targeting HSD17B13 and provide evidence of anti-fibrotic effects in preclinical models. Further research is needed to fully elucidate the in vivo efficacy and safety of these inhibitors and to translate these promising preclinical findings into effective therapies for patients with liver disease.

References

- 1. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]

- 4. escholarship.org [escholarship.org]

- 5. mdpi.com [mdpi.com]

- 6. origene.com [origene.com]

- 7. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inipharm to Present Data on Anti-Fibrotic Effects of Its Development Candidate Targeting HSD17B13 at AASLD’s The Liver Meeting - BioSpace [biospace.com]

The Role of Hsd17B13 Inhibition in Liver Fibrosis: A Technical Overview

Disclaimer: Information regarding a specific compound designated "Hsd17B13-IN-74" is not publicly available in the reviewed scientific literature and resources. This guide provides a comprehensive overview of the target, hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13), and the therapeutic potential of its inhibition in liver fibrosis, using data from publicly disclosed inhibitor molecules as illustrative examples.

Introduction

Hydroxysteroid 17β-dehydrogenase 13 (Hsd17B13) has emerged as a compelling therapeutic target for nonalcoholic fatty liver disease (NAFLD) and its progressive form, nonalcoholic steatohepatitis (NASH), which is a major driver of liver fibrosis and cirrhosis.[1][2] Hsd17B13 is a lipid droplet-associated protein predominantly expressed in the liver.[2][3] Human genetic studies have provided strong validation for targeting Hsd17B13, revealing that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of developing NASH and advanced liver fibrosis.[4][5] These genetic findings have spurred the development of therapeutic agents aimed at inhibiting Hsd17B13 activity to mitigate the progression of chronic liver diseases. This technical guide will delve into the relevance of Hsd17B13 to liver fibrosis, the mechanism of action of its inhibitors, and the preclinical data supporting their development.

Hsd17B13 and its Role in Liver Pathophysiology

Hsd17B13 is a member of the short-chain dehydrogenase/reductase (SDR) superfamily.[1] Its precise physiological function is still under investigation, but it is known to possess enzymatic activity, including retinol dehydrogenase activity, and is involved in lipid metabolism.[3] Overexpression of Hsd17B13 has been shown to increase the size of lipid droplets in hepatocytes.[3] The expression of Hsd17B13 is upregulated in the livers of patients with NAFLD.[6]

The progression from simple steatosis to NASH is characterized by hepatocyte injury, inflammation, and the activation of hepatic stellate cells (HSCs), which are the primary producers of the extracellular matrix proteins that constitute fibrous scar tissue in the liver. Hsd17B13 is implicated in these profibrotic processes. Recent studies suggest that Hsd17B13 may promote liver inflammation by increasing the biosynthesis of platelet-activating factor (PAF), which in turn promotes fibrinogen synthesis and leukocyte adhesion.[7]

Therapeutic Inhibition of Hsd17B13

The primary therapeutic hypothesis for targeting Hsd17B13 is that reducing its enzymatic activity will mimic the protective effects observed in individuals with loss-of-function genetic variants, thereby slowing or halting the progression of liver fibrosis. Several strategies are being employed to achieve this, including small molecule inhibitors and RNA interference (RNAi) therapies. While specific data for "this compound" is unavailable, other small molecule inhibitors such as BI-3231 and INI-822, and the RNAi therapeutic ALN-HSD, are in various stages of development.[1][8][9]

Quantitative Data for Hsd17B13 Inhibitors

The following table summarizes publicly available data for the well-characterized Hsd17B13 inhibitor, BI-3231, to illustrate the typical potency of small molecule inhibitors targeting this enzyme.

| Compound | Target | Assay Type | Substrate | IC50 (µM) | Cell-based Potency (µM) |

| BI-3231 | Human HSD17B13 | Enzymatic | Estradiol | 1.4 ± 0.7 | Yes (activity confirmed) |

| BI-3231 | Human HSD17B13 | Enzymatic | Retinol | 2.4 ± 0.1 | Not reported |

| BI-3231 | Mouse HSD17B13 | Enzymatic | Estradiol | Moderate activity | Not reported |

Table 1: In vitro potency of the Hsd17B13 inhibitor BI-3231. Data extracted from literature.[1]

Signaling Pathways and Mechanism of Action

The mechanism by which Hsd17B13 contributes to liver fibrosis is multifaceted. One proposed pathway involves the Liver X Receptor α (LXRα) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c), key regulators of lipid metabolism. LXRα induces the expression of SREBP-1c, which in turn upregulates Hsd17B13. Hsd17B13 may then participate in a positive feedback loop by promoting SREBP-1c maturation, leading to increased lipogenesis. Inhibition of Hsd17B13 is expected to disrupt this cycle.

Another proposed mechanism involves Hsd17B13-mediated production of pro-inflammatory lipids, which can lead to the activation of hepatic stellate cells and subsequent fibrosis. Inhibition of Hsd17B13 would be expected to reduce the levels of these signaling molecules.

Experimental Protocols

Detailed experimental protocols for a specific compound like this compound are not available. However, based on published research for similar molecules, key experiments to characterize an Hsd17B13 inhibitor would include:

In Vitro Hsd17B13 Enzyme Inhibition Assay

This assay is fundamental to determining the potency of an inhibitor.

-

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against Hsd17B13.

-

Principle: The enzymatic activity of recombinant human Hsd17B13 is measured by monitoring the conversion of a substrate (e.g., β-estradiol or retinol) and the concomitant production of NADH, which can be detected by luminescence or fluorescence.

-

General Protocol:

-

Recombinant human Hsd17B13 protein is incubated with the substrate (e.g., β-estradiol) and the cofactor NAD+.

-

The test compound is added at various concentrations.

-

The reaction is initiated and incubated at a controlled temperature (e.g., 37°C).

-

The rate of NADH production is measured over time using a plate reader.

-

IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-based Assay for Hsd17B13 Activity

This assay assesses the ability of an inhibitor to engage the target in a cellular context.

-

Objective: To determine the potency of a test compound in a cellular environment.

-

Principle: A human liver cell line (e.g., Huh7 or HepG2) overexpressing Hsd17B13 is used. The activity of the enzyme is measured, often by quantifying the levels of a specific metabolite produced by Hsd17B13.

-

General Protocol:

-

Cells are seeded in microplates and allowed to adhere.

-

Cells are treated with various concentrations of the test compound.

-

A substrate for Hsd17B13 is added to the cells.

-

After an incubation period, cell lysates or supernatant are collected.

-

The concentration of the product of the enzymatic reaction is measured using techniques like LC-MS/MS.

-

The cellular IC50 is determined from the dose-response curve.

-

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of an Hsd17B13 inhibitor would typically follow a structured workflow to assess its therapeutic potential.

Conclusion

Hsd17B13 is a genetically and preclinically validated target for the treatment of liver fibrosis. The development of potent and selective inhibitors of Hsd17B13 holds significant promise for patients with advanced liver disease. While information on "this compound" is not in the public domain, the broader research into Hsd17B13 inhibition provides a strong rationale for its therapeutic potential. Further preclinical and clinical studies with compounds like INI-822 and ALN-HSD will be crucial in determining the clinical utility of targeting Hsd17B13 for the treatment of liver fibrosis.

References

- 1. Discovery of a Novel Potent and Selective HSD17B13 Inhibitor, BI-3231, a Well-Characterized Chemical Probe Available for Open Science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]

- 3. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The protection conferred by HSD17B13 rs72613567 on hepatic fibrosis is likely mediated by lowering ballooning and portal inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. HSD17B13 liquid–liquid phase separation promotes leukocyte adhesion in chronic liver inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSD17B13-NASH Therapeutic Emerging Target - DIMA Biotechnology [dimabio.com]

- 9. Regeneron and Alnylam Report Promising Data from Ongoing Phase 1 Study of ALN-HSD in NASH Patients and Healthy Volunteers | Regeneron Pharmaceuticals Inc. [investor.regeneron.com]

Methodological & Application

Application Notes and Protocols for Hsd17B13 Inhibitors in Cell Culture